3,6-Dimethylchroman-4-one
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Overview
Description
3,6-Dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family Chromanones are characterized by a benzene ring fused to a dihydropyranone ring The presence of methyl groups at the 3 and 6 positions of the chromanone skeleton distinguishes this compound from other chromanone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethylchroman-4-one can be synthesized through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is stirred and heated in a water bath at 75–80°C for 1–1.5 hours .
Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. The resulting 3-aryloxypropanenitriles are then cyclized in trifluoroacetic acid with trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow reactors and microwave-assisted synthesis are also explored to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming chromanols.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine, chlorine, and nitrating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Chromanols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3,6-Dimethylchroman-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and cosmetic products
Mechanism of Action
The mechanism of action of 3,6-Dimethylchroman-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
3,6-Dimethylchroman-4-one can be compared with other similar compounds such as:
Chroman-4-one: Lacks the methyl groups at positions 3 and 6, resulting in different biological activities.
6-Bromo-chroman-4-one: Contains a bromine atom at position 6, which can enhance its biological activity.
2-Phenyl-chroman-4-one: Has a phenyl group at position 2, leading to variations in its chemical properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57646-07-8 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3,6-dimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O2/c1-7-3-4-10-9(5-7)11(12)8(2)6-13-10/h3-5,8H,6H2,1-2H3 |
InChI Key |
CLXPPTMQXUSHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(C1=O)C=C(C=C2)C |
Origin of Product |
United States |
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